Pentamethylbenzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15FO2S |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C11H15FO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 |
InChI Key |
UBMKGMGVDGGORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)F)C)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Pentamethylbenzene 1 Sulfonyl Fluoride and Arylsulfonyl Fluorides
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, valued for its efficiency and the stability of the resulting linkages. nih.govresearchgate.net This chemistry relies on the unique properties of the sulfur(VI)-fluoride (SVI-F) bond, which is remarkably stable under many conditions yet can be activated for selective reactions with nucleophiles. chem-station.comnih.gov Arylsulfonyl fluorides, including pentamethylbenzene-1-sulfonyl fluoride, are key electrophiles in SuFEx chemistry. nih.govresearchgate.net The S-F bond in these compounds has a high bond dissociation energy (approximately 90.5 kcal/mol in SO₂F₂) compared to the analogous S-Cl bond (around 46 kcal/mol in SO₂Cl₂), contributing to its stability against thermolysis and hydrolysis. bldpharm.com However, under specific catalytic conditions, this robust bond can be activated to react with a wide array of nucleophiles, making SuFEx a versatile tool for molecular construction. nih.govbldpharm.com
The latent reactivity of the S(VI)-F bond requires specific activation to unleash its electrophilicity for SuFEx transformations. nih.gov The activation process is key, as it involves transforming the fluoride from a strongly bonded component into a viable leaving group. nih.gov Several catalytic strategies have been developed to achieve this, primarily involving nucleophilic catalysis by organic bases, the use of silicon-based fluoride traps, or Lewis acid catalysis. nih.govnih.govnih.gov
Organic bases are frequently employed as catalysts to facilitate SuFEx reactions. nih.gov Nitrogenous Lewis bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (B128534) (Et₃N), and phosphazenes can activate the sulfonyl fluoride. nih.govacs.org The general reactivity of these catalysts often correlates with their basicity (pKaH value), with stronger bases like amidines and guanidines showing higher activity. nih.gov
One proposed mechanism for this catalysis involves the reversible addition of the base to the sulfur(VI) center of the sulfonyl fluoride. nih.gov This forms a more reactive, activated intermediate, such as an arylsulfonyl ammonium (B1175870) fluoride salt, which has a lower activation energy for reaction with a nucleophile compared to the parent sulfonyl fluoride. nih.govacs.org For example, DBU has been shown to effectively catalyze the reaction between p-toluenesulfonyl fluoride and silyl (B83357) ethers. acs.org The catalytic loading of DBU can depend on the reactivity of the specific S(VI)-F bond being targeted. nih.gov
In addition to amine-based catalysts, 1-hydroxybenzotriazole (B26582) (HOBt) has been reported as an effective nucleophilic catalyst for the SuFEx reaction of sulfonimidoyl fluorides with amines, highlighting its utility in forming S-N bonds under mild conditions. researchgate.net
Silicon-based reagents play a crucial role in many SuFEx reactions by acting as "fluoride traps." nih.govacs.org The high thermodynamic stability of the silicon-fluoride (Si-F) bond provides a strong driving force for the reaction. nih.govacs.org When silylated nucleophiles, such as silyl ethers or silyl amines, are used, the silicon atom effectively captures the fluoride leaving group to form a stable silyl fluoride (e.g., TMSF). acs.orgorganic-chemistry.org
This trapping mechanism is integral to the catalytic cycle. For instance, in base-catalyzed reactions involving silyl ethers, the base can be regenerated as the silicon atom sequesters the fluoride. nih.gov The use of silicon-based reagents can reduce the amount of base required and can facilitate reactions that might otherwise be difficult. thieme-connect.com Hexamethyldisilazane (HMDS) has been used as a dual-function reagent, acting as both an in situ silylating agent for nucleophiles like phenols and as a scavenger for the released hydrogen fluoride. thieme-connect.com This strategy enhances the efficiency and scope of SuFEx transformations.
Lewis acids represent another important class of catalysts for activating the S-F bond in SuFEx reactions. nih.govnih.gov Metal-based Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been shown to effectively catalyze the formation of S-N bonds. nih.govacs.orgorganic-chemistry.org This method allows for the conversion of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides into sulfonamides, sulfamates, and sulfamides by reacting them with silylated amines. acs.orgorganic-chemistry.org
In this catalytic system, the Lewis acid is thought to activate the sulfur center, making it more susceptible to nucleophilic attack. nih.govacs.org Mechanistic studies suggest that the silicon of the silyl amine partner traps the fluoride ion, which allows the Lewis acid to be freed for catalytic turnover. acs.orgorganic-chemistry.org The use of Ca(NTf₂)₂ with a co-base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven to be a versatile system for a broad range of substrates. acs.orgacs.org Other metal Lewis acids, including Ca(OTf)₂, LiNTf₂, Zn(NTf₂)₂, and La(NTf₂)₃, have also demonstrated catalytic activity in these transformations, expanding the toolkit for Lewis acid-catalyzed SuFEx (LASuFEx). nih.govorganic-chemistry.org
A key feature of SuFEx chemistry is its compatibility with a wide range of nucleophiles, enabling the construction of diverse molecular architectures. researchgate.netnih.gov The activated sulfonyl fluoride can react with oxygen-, nitrogen-, and carbon-based nucleophiles. nih.govthieme-connect.com This versatility has led to the synthesis of sulfonates, sulfonamides, and sulfones, among other functional groups. The choice of catalyst and reaction conditions allows for selective reactions, even in complex molecular settings. nih.gov
The synthesis of sulfonamides through the reaction of sulfonyl fluorides with primary or secondary amines is a cornerstone of SuFEx chemistry, given the prevalence of the sulfonamide functional group in pharmaceuticals and agrochemicals. nih.govacs.org The reaction involves the formation of a stable S-N bond. nih.gov
Various catalytic systems have been developed to facilitate this transformation. For example, Lewis acid catalysis with Ca(NTf₂)₂ has been successfully applied to couple a wide range of aryl, benzyl, and alkyl sulfonyl fluorides with silylated amines to produce sulfonamides in good to excellent yields. acs.orgresearchgate.net The use of silyl amines in this context is advantageous as it avoids the formation of salt byproducts that can occur when using free amines with stoichiometric bases. organic-chemistry.org
Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) suggest the reaction proceeds through an Sₙ2-type mechanism. The presence of a complementary base is crucial as it significantly lowers the reaction barrier by increasing the nucleophilicity of the amine. nih.govresearchgate.net The reaction of sulfonyl fluorides with amines can also be performed under "on-water" conditions, where the hydrogen-bonding environment of water can accelerate the reaction rate. nih.gov
Below is a table summarizing the synthesis of various sulfonamides from sulfonyl fluorides using a Lewis acid-catalyzed SuFEx approach. researchgate.net
| Entry | Sulfonyl Fluoride | Amine Partner (TMS-Amine) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylbenzenesulfonyl fluoride | TMS-morpholine | 4-(Tosyl)morpholine | 81 |
| 2 | Benzenesulfonyl fluoride | TMS-morpholine | 4-(Phenylsulfonyl)morpholine | 82 |
| 3 | 4-Methoxybenzenesulfonyl fluoride | TMS-morpholine | 4-((4-Methoxyphenyl)sulfonyl)morpholine | 62 |
| 4 | 4-Nitrobenzenesulfonyl fluoride | TMS-morpholine | 4-((4-Nitrophenyl)sulfonyl)morpholine | 99 |
| 5 | Naphthalen-2-ylsulfonyl fluoride | TMS-morpholine | 4-(Naphthalen-2-ylsulfonyl)morpholine | 89 |
| 6 | 4-Methylbenzenesulfonyl fluoride | TMS-piperidine | 1-(Tosyl)piperidine | 80 |
| 7 | 4-Methylbenzenesulfonyl fluoride | TMS-N-methylaniline | N-Methyl-N-phenyl-4-methylbenzenesulfonamide | 77 |
Diverse Nucleophilic Reactivity in SuFEx
Formation of Sulfonate Esters and Sulfamates via S-O Bond Formation
The formation of sulfonate esters and sulfamates from arylsulfonyl fluorides represents a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This process involves the nucleophilic substitution of the fluoride ion on the sulfur atom by an oxygen or nitrogen nucleophile, respectively. Arylsulfonyl fluorides are generally more stable and selective compared to their chloride counterparts, which makes them valuable reagents in complex molecule synthesis. nih.gov
The reaction with alcohols (to form sulfonate esters) or amines (to form sulfamates) typically requires activation, often with a base, to generate the corresponding alkoxide or amide nucleophile. The strong S-F bond lends arylsulfonyl fluorides considerable stability towards hydrolysis and general thermolysis, allowing for reactions under a variety of conditions. nih.gov The resulting sulfonates and sulfonamides are crucial moieties in pharmaceuticals and agrochemicals. eurjchem.com
Recent methodologies have expanded the scope of this transformation. For example, the deoxyazidation of alcohols can proceed through an in situ generated sulfonate ester intermediate. Reagents like benzene-1,3-disulfonyl fluoride (BDSF) react with an alcohol, which is then displaced by an azide (B81097) nucleophile. nih.gov This highlights the role of sulfonate esters as excellent leaving groups, a property derived from the high electrophilicity of the sulfur(VI) center.
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Arylsulfonyl fluoride | Alcohol (ROH) | Sulfonate Ester (R-OSO₂Ar) | Requires base; S-O bond formation. |
| Arylsulfonyl fluoride | Amine (RNH₂) | Sulfamate (R-NHSO₂Ar) | Requires base; S-N bond formation. |
| Alcohol | Benzene-1,3-disulfonyl fluoride / TMSN₃ | Alkyl Azide | In situ formation of a sulfonate ester intermediate. nih.gov |
Synthesis of Sulfones via S-C Bond Formation
While less common than S-O or S-N bond formation, the synthesis of sulfones through the direct reaction of arylsulfonyl fluorides represents an important S-C bond-forming strategy. These reactions typically involve the attack of a carbon nucleophile, often an organometallic reagent, on the electrophilic sulfur atom. However, the high strength of the S-F bond and the alternative reactivity pathway of C-S bond cleavage (desulfonation) can make this transformation challenging. mdpi.com
Despite these challenges, methods have been developed to achieve this conversion. For instance, converting sulfonyl and sulfonimidoyl fluorides into S(VI) radicals via photoredox catalysis allows for subsequent coupling reactions with alkenes to furnish vinyl sulfones. researchgate.net This radical-based approach bypasses the difficulty of direct nucleophilic attack on the sulfur center.
Another strategy involves multicomponent reactions. A three-component reaction of β-keto sulfonyl fluorides, arynes, and DMF has been reported for the synthesis of sulfocoumarins, where the sulfonyl fluoride moiety is incorporated into the final cyclic sulfone product. researchgate.net
| Reactant(s) | Reagent/Catalyst | Product Type | Key Features |
| Arylsulfonyl fluoride, Alkene | Photoredox Catalyst | Vinyl Sulfone | S(VI) radical intermediate; S-C bond formation. researchgate.net |
| β-Keto sulfonyl fluoride, Aryne, DMF | - | Sulfocoumarin | Multicomponent cyclization incorporating the sulfonyl group. researchgate.net |
Carbon-Carbon Bond Forming Reactions Involving Arylsulfonyl Fluorides
Beyond their role as electrophiles at the sulfur center, arylsulfonyl fluorides have been ingeniously employed as coupling partners in transition metal-catalyzed reactions that forge new carbon-carbon bonds. These methods often proceed via the cleavage of the aromatic carbon-sulfur bond.
Palladium-Catalyzed Desulfonative Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Traditionally, the arylsulfonyl fluoride group was considered inert in transition-metal catalysis. mdpi.com However, recent breakthroughs have demonstrated their utility as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov This desulfonative coupling enables the formation of biaryl compounds from an arylsulfonyl fluoride and an arylboronic acid. researchgate.netnih.gov
The reaction mechanism is proposed to involve the oxidative addition of the palladium(0) catalyst into the C–S bond of the arylsulfonyl fluoride. researchgate.netrsc.org This is followed by a desulfonation step to form a Pd-F intermediate, which then undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product. researchgate.net A notable feature of this reaction is that it can proceed selectively in the absence of a base and even in the presence of strong acids. nih.gov This novel reactivity expands the utility of sulfonyl fluorides to encompass both S-Nu (SuFEx) and C-C bond formation. nih.gov
A range of arylsulfonyl fluorides and arylboronic acids can be coupled using catalysts like Pd(OAc)₂ with ligands such as Ruphos or Pd(dppf)Cl₂. rsc.orgnih.gov
| Arylsulfonyl Fluoride Partner | Boronic Acid/Ester Partner | Catalyst/Ligand | Key Outcome |
| General Aryl-SO₂F | Arylboronic Acid | Pd(OAc)₂ / Ruphos | Efficient biaryl synthesis via C-S bond activation. rsc.org |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Formation of 2-arylpyridines in modest to good yields. nih.gov |
Multicomponent Cyclization Reactions with β-Keto Sulfonyl Fluorides and Arynes
Multicomponent reactions (MCRs) offer a powerful tool for rapidly building molecular complexity. A notable example involving sulfonyl fluorides is the three-component reaction between β-keto sulfonyl fluorides, arynes, and dimethylformamide (DMF) to produce sulfocoumarins. researchgate.net
In this process, the aryne is generated in situ and is trapped by the β-keto sulfonyl fluoride. A subsequent selective cyclization involving the sulfonyl fluoride group leads to the formation of the heterocyclic sulfocoumarin structure. researchgate.net This reaction showcases the dual reactivity of the β-keto sulfonyl fluoride, acting as both a nucleophile to trap the aryne and an electrophile in the final cyclization step. Similar MCRs involving arynes and β-keto sulfones (not fluorides) have also been explored to synthesize polysubstituted naphthalenes and naphthols. nih.govresearchgate.net
Palladium(II)-Catalyzed Cyclopropanation Reactions
The cyclopropane (B1198618) motif is a valuable structural unit in medicinal chemistry. researchgate.net Arylsulfonyl fluorides, specifically aryl fluorosulfonates (which are esters, not to be confused with arylsulfonyl fluorides), have been successfully employed in palladium-catalyzed cyclopropanation reactions. researchgate.net However, more recent work has shown that alkyl sulfonyl fluorides can act as ambiphilic reagents in the stereoselective Pd(II)-catalyzed cyclopropanation of unactivated alkenes. researchgate.netchemrxiv.orgchemrxiv.org
In this transformation, the sulfonyl fluoride group serves two critical roles: it acidifies the α-protons, allowing for the initial carbopalladation step, and it acts as an internal oxidant to facilitate the subsequent oxidative addition of the C–SO₂F bond. chemrxiv.orgchemrxiv.org This catalytic cycle enables the synthesis of diverse cis-substituted cyclopropanes. Mechanistic studies suggest that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type oxidative addition into the C–SO₂F bond. researchgate.netchemrxiv.org
| Sulfonyl Fluoride Type | Alkene Type | Catalyst | Product | Key Mechanistic Feature |
| Alkyl sulfonyl fluoride | Unactivated Olefin | Pd(OAc)₂ | cis-Substituted Cyclopropane | Ambiphilic reactivity; C–SO₂F oxidative addition is turnover-limiting. researchgate.netchemrxiv.orgchemrxiv.org |
| Aryl/Heteroaryl fluorosulfonate | - | Pd(OAc)₂ / DPEPhos | Aryl/Heteroaryl Cyclopropane | Demonstrates broad functional group compatibility. researchgate.net |
Carbon-Heteroatom Bond Forming Reactions (beyond SuFEx)
While SuFEx chemistry primarily focuses on the formation of S-O and S-N bonds, the unique properties of the sulfonyl fluoride group have been leveraged to facilitate other types of carbon-heteroatom bond formations.
One prominent example is the palladium-catalyzed cross-coupling of aryl fluorosulfonates with phosphites to generate aryl phosphonates. researchgate.net This C-P bond formation proceeds under mild conditions with good to excellent yields. The reaction is significant as it allows for the direct conversion of phenols to aryl phosphonates in a one-pot, two-step sequence: initial formation of the aryl fluorosulfonate from the phenol (B47542) and SO₂F₂, followed by the palladium-catalyzed cross-coupling. researchgate.net
This type of reaction underscores the versatility of sulfonyl-based functional groups as alternatives to more traditional aryl halides or triflates in cross-coupling chemistry, thereby expanding the toolkit for constructing C–heteroatom bonds. lookchem.com
Deoxyfluorination via C-F Bond Formation
Arylsulfonyl fluorides have been identified as effective reagents for the deoxyfluorination of alcohols, providing a valuable method for the synthesis of aliphatic fluorides. This transformation is significant as the introduction of fluorine atoms can dramatically alter the biological and chemical properties of organic molecules.
The deoxyfluorination process using arylsulfonyl fluorides typically proceeds under mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups such as aldehydes, ketones, esters, and nitro groups. This method presents a favorable alternative to traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST), which are known for their thermal instability and potential for hazardous decomposition. In contrast, arylsulfonyl fluorides are generally bench-stable, cost-effective, and easier to handle.
The general mechanism involves the activation of the alcohol by the arylsulfonyl fluoride in the presence of a base, forming an intermediate sulfonate ester. Subsequent nucleophilic attack by a fluoride ion source then displaces the sulfonate leaving group, resulting in the formation of the C-F bond with inversion of stereochemistry. The efficiency of the reaction can be influenced by the electronic properties of the arylsulfonyl fluoride and the choice of base. For instance, electron-withdrawing groups on the aryl ring of the sulfonyl fluoride can enhance its reactivity.
Recent studies have highlighted the use of machine learning algorithms to navigate the complex interplay between the substrate, arylsulfonyl fluoride, and base to predict optimal reaction conditions for achieving high yields in deoxyfluorination reactions. acs.orgrsc.org
Table 1: Comparison of Deoxyfluorinating Reagents
| Reagent | Key Advantages | Key Disadvantages |
| Arylsulfonyl Fluorides | Thermally stable, cost-effective, broad functional group tolerance, easy to handle | Reactivity can be substrate-dependent |
| DAST | Broad substrate scope | Thermally unstable, potential for explosive decomposition, can lead to elimination byproducts |
| Deoxo-Fluor® | Similar to DAST but with improved thermal stability | Can still be hazardous, relatively expensive |
| PyFluor | Good balance of reactivity and stability | Can be less effective for certain activated alcohols |
Radical C-H Fluorosulfonamidation for C-N Bond Formation
The direct functionalization of C-H bonds to form C-N bonds is a highly sought-after transformation in organic chemistry. Arylsulfonyl fluorides have been utilized in radical C-H fluorosulfonamidation reactions, offering a novel approach to the synthesis of sulfamoyl fluorides and related nitrogen-containing compounds. chemguide.co.uk
This method often employs photoredox catalysis to generate a fluorosulfamoyl radical from a suitable precursor. chemguide.co.uk These highly reactive radicals can then engage in C-H abstraction from a variety of (hetero)arenes, followed by radical-radical recombination to forge the C-N bond. The reactions are typically conducted under mild conditions, using visible light as the energy source, and exhibit good functional group tolerance. chemguide.co.uk
The development of novel photoredox-active precursors, such as 1-fluorosulfamoyl-pyridinium (FSAP) salts, has expanded the scope and utility of this methodology. chemguide.co.uk These reagents allow for the direct radical C-H fluorosulfonamidation of a wide range of substrates, including complex organic molecules. chemguide.co.uk This approach represents a significant advance in the synthesis of sulfamoyl fluorides, which are of growing interest in medicinal chemistry and chemical biology due to their unique biological activities. chemguide.co.ukmasterorganicchemistry.com
Multicomponent and Cyclization Reactions of Arylsulfonyl Fluorides
Arylsulfonyl fluorides have proven to be valuable components in multicomponent and cyclization reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.
One notable example is the multicomponent reaction involving aryne precursors, secondary amines, and sulfuryl fluoride (SO₂F₂). oup.comrushim.ru In this process, the aryne, generated in situ, reacts with the secondary amine to form a zwitterionic intermediate. This intermediate then traps sulfuryl fluoride to afford 2-amino-substituted arenesulfonyl fluorides in good yields. This reaction proceeds under mild, transition-metal-free conditions. rushim.ru
Furthermore, β-arylethenesulfonyl fluorides have been employed in tandem Diels-Alder cycloaddition/sulfur(VI) fluoride exchange (SuFEx)/elimination processes with α-cyano-β-methylenones. lumenlearning.com This sequence, promoted by a base such as cesium carbonate, leads to the formation of highly substituted cyclohexadiene intermediates. These intermediates can then undergo further transformations in one pot, such as decyanolative aromatization to produce unsymmetrical 1,3,5-triarylbenzenes or direct oxidative aromatization to yield 2,4,6-triarylbenzonitriles. lumenlearning.com These examples showcase the utility of arylsulfonyl fluorides in building complex cyclic and polycyclic systems through elegant reaction cascades.
Specific Reactivity Studies of this compound
Nitration Reactions of Side-Chain Methyl Groups
The nitration of pentamethylbenzene (B147382) and its derivatives can lead to substitution on both the aromatic ring and the side-chain methyl groups. In the case of this compound, the presence of the electron-withdrawing sulfonyl fluoride group significantly influences the regioselectivity of the nitration reaction.
Studies on the nitration of polymethylbenzenes in nitric acid-acetic anhydride (B1165640) mixtures have shown that side-chain nitration is a common reaction pathway. publish.csiro.audocumentsdelivered.com For pentamethylbenzene derivatives, the position of side-chain nitration is dictated by the electronic nature of the substituents on the ring. Research has indicated that for pentamethylbenzene derivatives bearing electron-withdrawing groups, such as a nitro or carboxyl group, nitrooxylation occurs predominantly at the methyl groups adjacent (ortho) to this substituent. oup.com
Following this trend, it is expected that the nitration of this compound would favor substitution on the methyl groups at the 2- and 6-positions (ortho to the -SO₂F group). The reaction proceeds via the addition of the nitronium ion to the aromatic ring, often at a position already bearing a methyl group (ipso attack), to form a cyclohexadienyl cation intermediate. This intermediate can then undergo a rearrangement and loss of a proton from an adjacent methyl group to yield the side-chain nitrated product.
Table 2: Expected Regioselectivity of Side-Chain Nitration of this compound
| Position of Methyl Group | Expected Reactivity towards Nitration | Rationale |
| 2- and 6- (ortho) | High | Adjacent to the electron-withdrawing -SO₂F group, favoring attack. |
| 3- and 5- (meta) | Low | Less activated compared to the ortho positions. |
| 4- (para) | Moderate | Potentially influenced by ipso-attack at the 1-position. |
Mechanistic Analysis of Substituent Effects in Aromatic Nitration
The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms. This has a profound effect on the reactivity of the aromatic ring in electrophilic aromatic substitution reactions such as nitration.
Deactivation of the Aromatic Ring: The -SO₂F group deactivates the benzene (B151609) ring towards electrophilic attack. It withdraws electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards the electrophilic nitronium ion (NO₂⁺). lumenlearning.comlibretexts.org Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required for the nitration of this compound compared to unsubstituted pentamethylbenzene.
Directing Effects: Electron-withdrawing groups are typically meta-directors in electrophilic aromatic substitution. libretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects. The carbocation intermediates formed by attack at the ortho and para positions are significantly destabilized by the adjacent positively polarized sulfur atom of the -SO₂F group. The intermediate formed by meta attack avoids this direct destabilization, making it the more favorable pathway for ring substitution.
Advanced Spectroscopic and Computational Characterization of Pentamethylbenzene 1 Sulfonyl Fluoride and Arylsulfonyl Fluorides
Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental in the study of arylsulfonyl fluorides, offering detailed information on molecular structure, functional groups, and solid-state arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Isomeric Characterization
NMR spectroscopy is a powerful tool for the unambiguous structural determination of arylsulfonyl fluorides. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework. rsc.orgacs.orgresearchgate.net
¹H NMR: The proton NMR spectrum of a compound like Pentamethylbenzene-1-sulfonyl fluoride (B91410) would show distinct signals for the aromatic proton and the methyl groups. The chemical shifts of the methyl protons would be influenced by their position on the benzene (B151609) ring relative to the electron-withdrawing sulfonyl fluoride group. For instance, in 4-methyl-benzenesulfonyl fluoride, the aromatic protons appear as doublets at approximately 7.89 and 7.42 ppm, while the methyl protons present as a singlet around 2.49 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom directly attached to the sulfonyl fluoride group is significantly deshielded. In various arylsulfonyl fluorides, carbon signals are observed across the aromatic region (typically 120-150 ppm), with specific shifts depending on the substitution pattern. rsc.orgpdx.edu
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing sulfonyl fluorides. wikipedia.org The chemical shift of the fluorine atom in the -SO₂F group is highly characteristic, typically appearing in the range of +60 to +70 ppm relative to CFCl₃. rsc.orgacs.org This distinct signal confirms the presence of the sulfonyl fluoride moiety and can be used to monitor reaction progress or purity. researchgate.net For example, 4-chlorobenzenesulfonyl fluoride shows a singlet at +66.49 ppm in its ¹⁹F NMR spectrum. acs.org
Interactive Table: Representative NMR Data for Arylsulfonyl Fluorides
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Methylbenzenesulfonyl fluoride | ¹H | 7.89, 7.42 (aromatic), 2.49 (CH₃) | d, d, s |
| ¹³C | 147.2, 130.4, 129.0, 128.9, 21.9 | - | |
| ¹⁹F | ~+66 | s | |
| Benzenesulfonyl fluoride | ¹H | 8.02 (m), 7.79 (m), 7.64 (m) | m |
| ¹⁹F | +65.9 | s | |
| Naphthalene-1-sulfonyl fluoride | ¹⁹F | +62.6 | s |
| 4-Chlorobenzenesulfonyl fluoride | ¹⁹F | +66.49 | s |
Data compiled from various sources. rsc.orgacs.orgrsc.org Chemical shifts are approximate and can vary with solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups within a molecule by detecting the vibrations of its bonds. For arylsulfonyl fluorides, the most characteristic absorptions arise from the sulfonyl (-SO₂) group. These are typically two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, found in the regions of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively. acs.orgrsc.org The S-F bond also has a characteristic stretching frequency. Additional bands corresponding to C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹) are also observed. pressbooks.pub
Interactive Table: Typical IR Absorption Frequencies for Arylsulfonyl Fluorides
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 1350 - 1420 | S=O Asymmetric Stretch | Strong |
| 1150 - 1210 | S=O Symmetric Stretch | Strong |
| ~1600 | Aromatic C=C Stretch | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.org Studies on arylsulfonyl fluorides have revealed that the sulfonyl oxygen atoms, rather than the fluorine or chlorine atoms, are the dominant participants in intermolecular interactions. nih.gov These interactions often involve hydrogen bonds (e.g., C-H···O) and other noncovalent contacts. nih.govnih.gov The crystal packing is influenced by these interactions, which can include stabilizing H···F contacts as well as potentially destabilizing F···O and F···F interactions. nih.gov Analysis of crystal structures shows that the geometry around the sulfur atom is typically tetrahedral. researchgate.net This technique is crucial for understanding how these molecules organize in the solid state and for rationalizing their physical properties. nih.govacs.org
Complementary Spectroscopic Methods (e.g., UV-Vis, EPR, Fluorescence)
Other spectroscopic methods provide additional layers of information.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can be used to study the electronic transitions within arylsulfonyl fluorides. A comparative study of 2,4-dinitrobenzenesulfenyl fluoride and its chloride and bromide analogs showed a notable shift in peak absorption, which was attributed to an n → σ* transition using computational methods. chemrxiv.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is instrumental in studying reactions that involve radical intermediates. In the synthesis of arylsulfonyl fluorides via visible-light photoredox catalysis, EPR has been used to confirm the formation of aryl radicals and arylsulfonyl radicals (ArSO₂•) by trapping them with agents like N-tert-butyl-α-phenylnitrone (PBN). researchgate.netmdpi.comnih.gov
Fluorescence Spectroscopy: Certain arylsulfonyl fluorides are designed as fluorescent probes. For instance, sulfonyl fluoride-based probes have been developed that exhibit a "turn-on" fluorescence signal upon covalent modification of proteins, allowing for imaging applications. rsc.org The fluorescence properties are also key in mechanistic studies of photocatalyzed reactions, where luminescence quenching experiments can confirm the interaction between a photocatalyst and a reactant. mdpi.comnih.gov
Computational Chemistry and Theoretical Investigations
Theoretical calculations are a vital complement to experimental studies, offering deep insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation of Reactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has been widely applied to elucidate the mechanisms of reactions involving arylsulfonyl fluorides. researchgate.netmdpi.com DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the associated energy barriers. nih.gov This allows researchers to understand the feasibility of a proposed mechanism. For example, in the visible-light-mediated synthesis of arylsulfonyl fluorides, DFT calculations have been used to confirm the presence of a key sulfonium (B1226848) intermediate formed through radical-radical coupling. mdpi.com These theoretical investigations are crucial for rationalizing experimental observations and for designing new, more efficient synthetic routes. nih.govacs.org
Analysis of Electronic Structure, Reactivity, and Electrophilicity of Sulfur Centers
The electronic character of the sulfonyl fluoride group (-SO₂F) is a subject of considerable interest due to its unique balance of stability and reactivity. nih.govnih.gov Computational studies, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure that governs the behavior of these compounds. In arylsulfonyl fluorides, the sulfur atom is in a high oxidation state (+6), rendering it highly electrophilic. This electrophilicity is central to its reactivity, especially in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". mdpi.com
The reactivity of the sulfur center is significantly modulated by the substituents on the aryl ring. In the case of Pentamethylbenzene-1-sulfonyl fluoride, the benzene ring is substituted with five methyl groups. These methyl groups are electron-donating through inductive and hyperconjugation effects. This increased electron density on the aromatic ring would, in turn, be expected to slightly reduce the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl fluoride. However, the inherent stability of the S-F bond remains a dominant feature. nih.govmdpi.com
Computational investigations on related polysubstituted arylsulfonyl fluorides have shown that both steric and electronic factors influence the stability and reactivity of the S-F bond. For instance, 2,4,6-trisubstituted arylsulfonyl fluorides have demonstrated enhanced metabolic stability, a feature attributed to the steric hindrance around the sulfonyl fluoride moiety which protects it from nucleophilic attack. nih.gov It can be inferred that the pentamethyl substitution pattern would provide significant steric shielding to the sulfur center.
The electrophilicity of the sulfur atom is a key determinant of the reactivity of arylsulfonyl fluorides. This property is harnessed in various chemical transformations, including their use as covalent inhibitors in chemical biology, where they react with nucleophilic residues in proteins. rsc.org The reactivity can be tuned by the electronic nature of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur, making the compound more reactive, while electron-donating groups, such as the methyl groups in this compound, are expected to temper this reactivity.
Table 1: Comparative Reactivity Factors in Arylsulfonyl Fluorides
| Feature | Influence on Sulfur Center | Expected effect in this compound |
|---|---|---|
| Inductive Effect | Electron-donating groups decrease electrophilicity; electron-withdrawing groups increase it. | The five methyl groups are electron-donating, thus slightly decreasing the electrophilicity of the sulfur atom. |
| Steric Hindrance | Bulky substituents around the -SO₂F group can shield the sulfur from nucleophilic attack, increasing stability. | The presence of two ortho-methyl groups provides significant steric hindrance, likely enhancing the compound's stability. nih.gov |
| Hyperconjugation | Delocalization of electrons from C-H bonds of the methyl groups into the ring can influence the electronic environment of the sulfur. | Contributes to the overall electron-donating nature of the pentamethylphenyl group. |
| S-F Bond Strength | Inherently strong and polarized bond contributes to the stability of the molecule. mdpi.com | The strong S-F bond is a defining characteristic, conferring resistance to hydrolysis and reduction. mdpi.com |
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The surface is generated by partitioning the crystal electron density into molecular fragments.
For arylsulfonyl fluorides, Hirshfeld analysis provides a detailed picture of how these molecules pack in the solid state. The analysis generates a 3D surface mapped with properties like dnorm (normalized contact distance), shape index, and curvedness, which highlight regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions.
In the context of a hypothetical crystal structure of this compound, a Hirshfeld analysis would be expected to reveal several key interactions:
H···H Contacts: Due to the abundance of hydrogen atoms in the five methyl groups and the benzene ring, H···H contacts would likely constitute a significant portion of the intermolecular interactions.
O···H and F···H Contacts: The electronegative oxygen and fluorine atoms of the sulfonyl fluoride group are potential acceptors for weak C-H···O and C-H···F hydrogen bonds with the methyl and aryl hydrogens of neighboring molecules.
C···H/H···C Contacts: These interactions, indicative of C-H···π interactions, would also be expected between the methyl groups and the aromatic rings of adjacent molecules.
The shape index and curvedness maps would further elucidate the nature of the packing, for instance, highlighting flat regions indicative of π-π stacking between the aromatic rings, although the steric bulk of the methyl groups might influence or preclude typical parallel stacking arrangements.
Table 2: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Description | Expected Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms on adjacent molecules. | High, due to the large number of hydrogen atoms. |
| O···H / H···O | Weak hydrogen bonds between sulfonyl oxygens and C-H donors. | Significant, contributing to the cohesion of the crystal lattice. |
| F···H / H···F | Weak hydrogen bonds involving the fluorine atom and C-H donors. | Moderate, as fluorine is a weaker hydrogen bond acceptor than oxygen. |
| C···H / H···C | Interactions involving the aromatic π-system and C-H groups. | Moderate, reflecting C-H···π interactions. |
| C···C | Indicates potential π-π stacking interactions between aromatic rings. | Potentially low or modified due to steric hindrance from methyl groups. |
Comparative Analysis of Arylsulfonyl Fluorides with Other Arylsulfonyl Halides
Relative Stability Profiles: Hydrolytic, Reductive, and Thermal Robustness
Arylsulfonyl fluorides exhibit markedly superior stability compared to their heavier halogen counterparts. This enhanced robustness is a direct consequence of the strong carbon-fluorine bond and is evident across various conditions.
Hydrolytic Stability: Arylsulfonyl fluorides are significantly more resistant to hydrolysis than arylsulfonyl chlorides. researchgate.netresearchgate.net The strong S-F bond makes the sulfur atom less susceptible to nucleophilic attack by water. In contrast, arylsulfonyl chlorides are notoriously sensitive to moisture and readily hydrolyze to the corresponding sulfonic acids.
Thermal Robustness: The thermal stability of arylsulfonyl fluorides is substantially greater than that of other arylsulfonyl halides. For instance, some arylsulfonyl fluorides have been shown to be stable when heated to 130°C for several hours, a condition under which the analogous arylsulfonyl chloride rapidly decomposes. researchgate.net This high thermal stability is a key advantage in synthetic applications that require elevated temperatures.
Reductive Stability: While sulfonyl groups can be reduced, arylsulfonyl fluorides are generally more resistant to reduction compared to other sulfonyl halides. researchgate.net However, under certain conditions, such as in the presence of water, irreversible reduction to the corresponding sulfinic acid can occur. researchgate.net
The following table summarizes the comparative stability profiles:
| Property | Arylsulfonyl Fluoride (B91410) | Arylsulfonyl Chloride | Arylsulfonyl Bromide/Iodide |
| Hydrolytic Stability | High resistance | Low resistance, readily hydrolyzes | Very low resistance |
| Thermal Stability | High, stable at elevated temps | Moderate, decomposes at high temps | Low, generally unstable |
| Reductive Stability | Relatively high | Moderate | Low |
Differential Reactivity Towards Nucleophiles
The reactivity of arylsulfonyl halides towards nucleophiles is a tale of two competing factors: the electrophilicity of the sulfur atom and the leaving group ability of the halide. While fluorine is a poor leaving group compared to chlorine, bromine, and iodine, the high electronegativity of the fluorine atom makes the sulfur(VI) center highly electrophilic.
This results in a unique reactivity profile for arylsulfonyl fluorides, often described as "selectively reactive". researchgate.net They are stable enough to persist in environments where other sulfonyl halides would decompose, yet they react efficiently with specific, highly potent nucleophiles. Arylsulfonyl chlorides, being more reactive due to the better leaving group ability of the chloride ion, react more readily with a broader range of weaker nucleophiles but are less selective. This balance of stability and reactivity allows arylsulfonyl fluorides to be employed in "click chemistry" reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx), where high specificity and yield are required.
Influence of Halogen Atom on S-X Bond Strength and Electrophilic Character of the Sulfur(VI) Center
The properties of the halogen atom (X) directly modulate the S-X bond and the nature of the sulfur center.
Electrophilic Character: Electronegativity decreases down the halogen group (F > Cl > Br > I). The highly electronegative fluorine atom strongly withdraws electron density from the sulfur atom. This inductive effect enhances the partial positive charge on the sulfur(VI) center, making it a harder and more electrophilic site compared to when it is bonded to chlorine or other halogens. This increased electrophilicity makes the sulfur atom in arylsulfonyl fluorides particularly susceptible to attack by hard nucleophiles.
This interplay is summarized in the table below:
| Halogen (X) | Electronegativity (Pauling Scale) | S-X Bond Strength | Electrophilicity of Sulfur(VI) |
| F | 3.98 | Highest | Highest |
| Cl | 3.16 | High | High |
| Br | 2.96 | Moderate | Moderate |
| I | 2.66 | Lowest | Lowest |
Contrasting Mechanistic Pathways in Various Chemical Transformations
The difference in the fundamental properties of the S-F and S-Cl bonds leads to distinct mechanistic pathways for nucleophilic substitution at the sulfur center.
Theoretical and experimental studies have shown that nucleophilic substitution reactions of arenesulfonyl chlorides typically proceed through a synchronous, associative SN2-like mechanism . researchgate.netmasterorganicchemistry.com This pathway involves a single transition state where the nucleophile attacks the sulfur atom, and the chloride ion is displaced in a concerted step.
In stark contrast, the analogous reactions for arenesulfonyl fluorides are proposed to occur via a stepwise addition-elimination (A-E) mechanism . researchgate.netmasterorganicchemistry.com Due to the strength of the S-F bond and the high electrophilicity of the sulfur, the nucleophile first adds to the sulfur center, breaking the S=O pi bond and forming a transient, pentacoordinate, hypervalent sulfur intermediate (a sulfurane). researchgate.net In a subsequent step, this intermediate collapses, reforming the S=O bond and ejecting the fluoride ion. This two-step process, involving a distinct intermediate, is fundamentally different from the concerted SN2 pathway observed for chlorides.
Future Research Directions in Pentamethylbenzene 1 Sulfonyl Fluoride and Arylsulfonyl Fluoride Chemistry
Innovation in Sustainable and Efficient Synthetic Methodologies
A major thrust in future research is the development of environmentally benign and highly efficient methods for synthesizing arylsulfonyl fluorides. This involves moving away from hazardous reagents and exploring novel catalytic strategies.
Future synthetic strategies will likely concentrate on the direct conversion of C-H bonds to sulfonyl fluoride (B91410) moieties. While progress has been made in this area, the regioselective installation of a SO2F group into complex molecules remains a challenge. rhhz.net The development of catalysts that can selectively functionalize specific C-H bonds in the presence of other reactive groups is a key area of investigation. This would provide a more atom-economical and straightforward route to arylsulfonyl fluorides, including derivatives of pentamethylbenzene-1-sulfonyl fluoride.
Furthermore, advanced late-stage functionalization (LSF) will continue to be a significant research focus. rsc.orgacs.org The ability to introduce the sulfonyl fluoride group at a late stage in a synthetic sequence is crucial for the efficient synthesis of complex molecules and for diversifying drug candidates. nih.govdigitellinc.com Research in this area will likely explore new catalytic systems that are tolerant of a wide range of functional groups, enabling the direct modification of intricate molecular architectures. acs.org
Electrochemical methods represent a promising avenue for the greener synthesis of arylsulfonyl fluorides. nih.govacs.org These methods avoid the need for stoichiometric chemical oxidants, reducing waste generation. nih.gov Future research will likely focus on expanding the substrate scope of electrochemical fluorosulfonylation and optimizing reaction conditions to improve efficiency and scalability. nih.govacs.orgmdpi.com The direct electrochemical conversion of thiols and disulfides into sulfonyl fluorides using readily available and safe fluoride sources like potassium fluoride (KF) is a particularly attractive strategy. nih.govacs.org The development of protocols that operate under mild conditions and in environmentally friendly solvents will be a priority. acs.orgsciencedaily.comosaka-u.ac.jpeurekalert.org
Recent advancements have demonstrated the synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride as the sole fluorine source and a green oxidant, which can be performed in a one-pot process. acs.org Another sustainable approach involves nucleophilic fluorination in water, facilitated by a surfactant-based catalytic system. digitellinc.com
Below is a table summarizing key aspects of emerging greener synthetic protocols for arylsulfonyl fluorides.
Table 1: Comparison of Greener Synthetic Protocols for Arylsulfonyl Fluorides| Feature | Electrochemical Synthesis | One-Pot Thiol/Disulfide Conversion | Surfactant-based Aqueous Synthesis |
|---|---|---|---|
| Starting Materials | Thiols, Disulfides | Thiols, Disulfides | Sulfonyl Chlorides |
| Fluoride Source | Potassium Fluoride (KF) | Potassium Fluoride (KF) | Various Fluoride Salts |
| Key Advantage | Avoids chemical oxidants | Uses stable substrates, one-pot | Utilizes water as a solvent |
| Environmental Impact | Reduced chemical waste | Minimal toxic by-products | Environmentally benign medium |
| References | nih.govacs.org | acs.org | digitellinc.com |
The synthesis of chiral sulfonyl fluorides is an emerging area with significant potential, particularly for applications in medicinal chemistry and chemical biology. rhhz.net Future research will focus on the design and development of novel asymmetric catalytic systems to achieve high enantioselectivity in the synthesis of these compounds. researchgate.netnih.gov This could involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemistry of reactions that install the sulfonyl fluoride group or modify molecules already containing this moiety. researchgate.netnih.gov The development of rhodium-catalyzed asymmetric additions of arylboronic acids to α,β-unsaturated sulfonyl fluorides has shown promise in producing chiral β-arylated sulfonyl fluorides with high enantiomeric excess. nih.gov Further exploration of such catalytic systems to broaden the scope of accessible chiral sulfonyl fluorides is a key future direction. researchgate.netnih.gov
Discovery of Novel Reactivity Modes and Catalytic Systems for SuFEx and Beyond
The discovery of new reactions and catalytic systems involving arylsulfonyl fluorides is crucial for expanding their synthetic utility. This includes advancing the well-established Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and exploring entirely new transformations.
Sulfur(VI) Fluoride Exchange (SuFEx) has become a cornerstone of click chemistry, and future research will continue to push its boundaries. researchgate.net A key area of advancement will be the development of more efficient and versatile catalysts for SuFEx reactions. nih.gov While SuFEx is known for its reliability, some reactions still require high catalyst loadings or long reaction times. nih.gov The development of "accelerated SuFEx click chemistry" (ASCC) using organocatalysts like hindered guanidine (B92328) bases in synergy with silicon additives has shown the potential to overcome these limitations, allowing for catalyst loadings as low as 1.0 mol% and rapid reaction times. nih.gov Future work will likely focus on discovering new catalysts that further enhance the reaction scope and efficiency, making SuFEx even more powerful for modular synthesis. nih.govresearchgate.netoup.com
Beyond their role in SuFEx chemistry, arylsulfonyl fluorides have untapped potential in other types of bond-forming reactions. merckmillipore.com Traditionally considered stable and relatively inert to transition metal catalysis, recent studies have shown that the SO2F group can be activated to participate in cross-coupling reactions. rsc.org For instance, the use of arylsulfonyl fluorides as partners in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds represents a significant breakthrough. rsc.org Future research will likely explore the activation of the strong S-C and S-F bonds in arylsulfonyl fluorides to participate in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. merckmillipore.comrsc.orgnih.gov This could involve the development of novel catalyst systems that can overcome the high bond dissociation energies and enable new synthetic transformations. The exploration of palladium-catalyzed C-F bond formation, though challenging, continues to be an active area of research that could eventually be applied to arylsulfonyl fluorides. illinois.eduresearchgate.net
The table below outlines potential future research directions in novel bond-forming reactions involving arylsulfonyl fluorides.
Table 2: Future Research in Novel Bond-Forming Reactions with Arylsulfonyl Fluorides| Reaction Type | Current Status | Future Research Focus | Potential Impact |
|---|---|---|---|
| C-C Bond Formation | Emerging use in Suzuki-Miyaura coupling. rsc.org | Development of new catalysts for other cross-coupling reactions (e.g., Sonogashira, Heck). Exploring different activating agents. | Expands the role of arylsulfonyl fluorides as versatile building blocks in organic synthesis. |
| C-N Bond Formation | Limited exploration beyond SuFEx-type reactions. | Designing catalysts for direct C-N coupling with amines and other nitrogen nucleophiles. | Provides new routes to sulfonamides and other nitrogen-containing sulfur(VI) compounds. acs.org |
| C-O Bond Formation | Primarily through SuFEx with alcohols/phenols. | Investigating catalytic C-O coupling with a broader range of oxygen nucleophiles under milder conditions. | Offers more efficient and diverse methods for synthesizing sulfonate esters. |
| C-S Bond Formation | Largely unexplored. | Developing methods for the catalytic coupling of arylsulfonyl fluorides with thiols to form thiosulfonates. | Opens up new avenues in sulfur chemistry and materials science. |
In-Depth Elucidation of Complex Reaction Mechanisms and Transition States
While the utility of arylsulfonyl fluorides is well-documented, a granular understanding of the mechanisms governing their formation and reactivity is an evolving field. Future progress hinges on moving beyond empirical observations to detailed, step-by-step mappings of reaction pathways, including the characterization of transient intermediates and transition states.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for this purpose. Recent studies have employed DFT calculations to dissect complex catalytic cycles involved in the synthesis of arylsulfonyl fluorides. For instance, a comprehensive investigation into the Bi(III)-catalyzed formation of these compounds detailed a three-stage mechanism: (i) transmetallation to generate a Bi(III)-phenyl intermediate, (ii) insertion of SO2, and (iii) subsequent oxidation to yield the final product. nih.gov Such computational studies not only corroborate experimental findings but also reveal the kinetic and thermodynamic feasibility of each step, highlighting the critical role of catalysts and reagents in facilitating the reaction. nih.gov
The exploration of radical-mediated pathways is another critical frontier. Experimental techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, combined with DFT calculations, have been used to investigate the mechanism of metal-free arylsulfonyl fluoride synthesis. researchgate.net Evidence from radical scavenger and clock experiments confirms the presence of aryl radical intermediates in certain transformations. mdpi.com In one proposed mechanism, a photogenerated phenyl radical reacts with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), leading to the formation of a sulfonyl radical, which is then fluorinated. researchgate.netmdpi.com Computational analysis has also been pivotal in confirming radical mechanisms for fluorination reactions by demonstrating that these pathways are energetically more favorable than alternative non-radical routes. researchgate.net
Understanding the non-covalent interactions that influence reaction pathways is also crucial. Techniques like X-ray crystallography and Hirshfeld surface analysis provide detailed insights into the intermolecular forces at play in the solid state. nih.gov These analyses reveal how atoms like fluorine and oxygen participate in various close interactions, which can dictate the packing of molecules in a crystal and influence their reactivity. nih.gov By correlating these experimental solid-state structures with computational studies, researchers can gain new physical insights into the structure-property relationships of sulfonyl fluorides. nih.gov
Table 1: Computationally Determined Energy Barriers for Small Molecule Insertion into a Bi(III)-Phenyl Complex
This table presents the calculated energy barriers for the insertion of various small molecules into a Bi(III)-phenyl intermediate, a key step in certain arylsulfonyl fluoride synthesis pathways. The low barrier for SO2 insertion highlights its feasibility.
| Inserting Molecule | Energy Barrier (kcal/mol) |
| SO2 | Low (Feasible) |
| NO2 | 17.5 |
| CO2 | Higher than NO2 |
| H2O | Higher than NO2 |
| N2O | Higher than NO2 |
Data sourced from a computational mechanistic study on Bi(III) redox-neutral catalysis. nih.gov
Integration of Advanced Analytical Techniques and Computational Models for Predictive Research
The next leap in arylsulfonyl fluoride chemistry involves shifting from a descriptive to a predictive science. This transition is being driven by the integration of high-throughput experimentation, advanced analytical methods, and sophisticated computational models, including machine learning (ML).
Machine learning, in particular, is emerging as a powerful tool for navigating the complex, multi-variable space of chemical reactions. ucla.edu A prime example is its application to the deoxyfluorination of alcohols using sulfonyl fluorides. Researchers have demonstrated that a random forest ML algorithm, trained on data from high-throughput experiments, can accurately predict reaction yields for new, untested substrates. ucla.edu This approach allows chemists to identify optimal reaction conditions—such as the specific combination of sulfonyl fluoride and base—without exhaustive experimental screening. ucla.edu The model's ability to handle diverse substrates and multiple reaction mechanisms (e.g., SN1, SN2) underscores the robust predictive power of ML in synthetic chemistry. ucla.edu
Table 2: Predictive Accuracy of a Random Forest Model for Deoxyfluorination Reactions
This table illustrates the performance of a machine learning model in predicting the yields of a test set of deoxyfluorination reactions using sulfonyl fluorides.
| Metric | Value |
| Training Set Size | 448 reactions |
| Root-Mean-Square Error (RMSE) | 7.4% yield |
This data highlights the high accuracy of the ML model in navigating a complex reaction space. ucla.edu
Beyond machine learning, computational design is being used to rationally improve catalysts and reagents. Based on detailed mechanistic understanding derived from DFT studies, researchers can rationally design new Bi(III) and Sb(III) catalysts with lower activation barriers, potentially leading to more efficient synthetic routes. nih.gov Similarly, computational screening and docking studies are being employed to design novel sulfonyl fluoride-based probes with specific biological targets, accelerating drug discovery and chemical biology research. nih.gov
The development of these predictive models relies on high-quality data from advanced analytical techniques. Kinetic experiments provide crucial data on reaction rates, which can help elucidate rate-limiting steps. ucla.edunih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR), fluorescence spectroscopy, and EPR are used to monitor reactions in real-time and identify key intermediates. researchgate.net For biological applications, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing the outcomes of reactions with complex biomolecules like proteins. chinesechemsoc.org The continual expansion of training datasets with information gathered from these techniques will further refine the accuracy and predictive power of computational models, enabling chemists to design and execute reactions with greater precision and efficiency. ucla.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
